(S)-2-Amino-N-(2-cyano-benzyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a chiral compound with significant interest in organic synthesis and pharmaceutical research. This compound features both an amino group and a cyano group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. One common method includes the use of a palladium catalyst and a cyanidization agent to introduce the cyano group . The reaction is carried out in a solvent such as chloroform or ethyl acetate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination of benzylic compounds using N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of DPP-4 by binding to its active site, thereby modulating the enzyme’s activity and affecting metabolic pathways . The cyano group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide.
Alogliptin: A DPP-4 inhibitor with a similar cyano group structure.
Xanthine derivatives: Compounds with similar enzyme inhibition properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and cyano functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-5-3-2-4-9(10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUFTAFXYZUDO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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